molecular formula C8H7F3O3S B1582047 p-Tolyl trifluoromethanesulfonate CAS No. 29540-83-8

p-Tolyl trifluoromethanesulfonate

Cat. No.: B1582047
CAS No.: 29540-83-8
M. Wt: 240.2 g/mol
InChI Key: XXSBXVHIYGQWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Sulfonate Ester Chemistry

p-Tolyl trifluoromethanesulfonate (B1224126) belongs to the class of organic compounds known as sulfonate esters, which are characterized by the R-OSO₂R' functional group. Within this class, trifluoromethanesulfonate (triflate) esters are particularly noteworthy. The triflate group (CF₃SO₃⁻) is an exceptionally good leaving group, a property attributed to the strong electron-withdrawing nature of the three fluorine atoms, which delocalizes the negative charge on the oxygen atom of the sulfonate group. This high leaving group ability makes triflates, including p-tolyl triflate, highly reactive towards nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Significance as a Versatile Reagent in Contemporary Organic Synthesis

The significance of p-tolyl triflate in modern organic synthesis stems from its ability to participate in a wide array of chemical transformations. chemimpex.com It serves as a robust electrophile, readily reacting with a diverse range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. chemimpex.com Its stability under various reaction conditions allows for its use in multi-step synthetic sequences. chemimpex.com Furthermore, the tolyl group can be easily introduced and modified, adding to its versatility. The triflate moiety renders the attached aryl group susceptible to oxidative addition by transition metal catalysts, making it an excellent substrate for numerous cross-coupling reactions. wikipedia.orgwikipedia.org

Overview of Key Research Domains

The application of p-tolyl triflate spans several key areas of organic synthesis, reflecting its broad utility. These domains include:

Cross-Coupling Reactions: p-Tolyl triflate is extensively used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to form biaryl compounds, alkynylated arenes, styrenes, and arylamines, respectively. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org

Synthesis of Heterocyclic Compounds: It serves as a key starting material for the construction of various nitrogen-, oxygen-, and sulfur-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. mdpi.comnih.govresearchgate.net

Carbohydrate Chemistry: In carbohydrate synthesis, triflates are employed to activate hydroxyl groups, facilitating the formation of glycosidic bonds and the synthesis of complex oligosaccharides. nih.gov

Detailed Research Findings

The versatility of p-tolyl trifluoromethanesulfonate is best illustrated through its application in various palladium-catalyzed cross-coupling reactions. The following tables summarize key findings from the literature, showcasing the reaction conditions and outcomes for different coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. p-Tolyl triflate has been successfully coupled with various boronic acids and their derivatives.

EntryAryl/Vinyl BoronateCatalystBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane10095
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene (B28343)11088
3(E)-Styrylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092
43-Pyridylboronic acidPd(PPh₃)₄K₃PO₄Dioxane-Good to excellent

Data sourced from multiple studies on Suzuki-Miyaura reactions involving aryl triflates. researchgate.netnih.gov

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.

EntryAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIi-Pr₂NEtDMF5085
31-HexynePd(OAc)₂ / XPhosCuIK₂CO₃Toluene8082

Data compiled from various sources on Sonogashira coupling reactions. wikipedia.org

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org

EntryAlkeneCatalystBaseSolventTemp. (°C)Yield (%)
1StyrenePd(OAc)₂Et₃NDMF10085
2Methyl acrylatePd(PPh₃)₄NaOAcAcetonitrile8092
3CyclohexenePd₂(dba)₃ / P(o-tol)₃K₂CO₃Dioxane12078

Yields and conditions are representative examples from the literature on Heck reactions. dicp.ac.cnprinceton.edu

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines from aryl halides or triflates.

EntryAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)
1AnilinePd₂(dba)₃BINAPNaOt-BuToluene10095
2MorpholinePd(OAc)₂XPhosK₃PO₄Dioxane11090
3IndolePd(OAc)₂BrettPhosCs₂CO₃Toluene10088

These examples showcase the broad applicability of the Buchwald-Hartwig amination with p-tolyl triflate. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSBXVHIYGQWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341352
Record name p-Tolyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29540-83-8
Record name p-Tolyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphenyl trifluoromethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations in Reactions Involving P Tolyl Trifluoromethanesulfonate

Studies on Transition Metal-Catalyzed Pathways

p-Tolyl trifluoromethanesulfonate (B1224126) serves as a prominent substrate in a multitude of transition metal-catalyzed reactions, prized for its reactivity which is comparable to aryl halides but derived from readily available phenols. The triflate group's strong electron-withdrawing nature and its excellent leaving group ability facilitate key mechanistic steps such as oxidative addition in catalytic cycles. Mechanistic investigations into these transformations, particularly those catalyzed by palladium, have provided profound insights into the intricacies of bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for constructing carbon-carbon bonds, and p-tolyl trifluoromethanesulfonate is an effective coupling partner. chemeurope.comnih.gov Understanding the mechanistic details, especially the final bond-forming step, is crucial for optimizing these processes.

The final and often rate-determining step in many palladium-catalyzed cross-coupling cycles is reductive elimination, wherein the two organic moieties are coupled, and the palladium catalyst is regenerated in its active Pd(0) state. In the context of C-C bond formation involving this compound, after oxidative addition of the Ar-OTf bond and transmetalation (in Suzuki or Stille coupling) or carbopalladation (in Heck coupling), a diaryl, alkyl-aryl, or vinyl-aryl palladium(II) intermediate is formed.

Theoretical and experimental studies have elucidated several potential pathways for reductive elimination from such intermediates. The process is generally favored from a cis-configured square planar Pd(II) complex. However, the mechanism can be complex. For instance, studies on related palladium(IV) complexes, which can be involved in certain catalytic cycles, show that C-C reductive elimination can proceed through different routes. researchgate.net While direct elimination from a four-coordinate complex is one possibility, pathways involving ligand dissociation to form a three-coordinate T-shaped intermediate are also common. researchgate.net The electronic properties of the coupling partners significantly influence the rate of reductive elimination; electron-withdrawing groups on one partner and electron-donating groups on the other generally accelerate the process. researchgate.net In the case of this compound, the tolyl group is relatively electron-neutral, and the rate will be strongly influenced by the electronic nature of the coupling partner.

In asymmetric palladium-catalyzed C-C bond forming reactions, chiral ligands are employed to control the stereochemical outcome. The ligand's structure creates a chiral environment around the palladium center, which leads to a diastereomeric differentiation in the transition states of the key enantioselective step, typically either the oxidative addition or the reductive elimination. thieme-connect.de

The design of chiral ligands has traditionally focused on steric repulsion to block unfavorable reaction pathways. thieme-connect.de For example, in the intermolecular coupling of substrates with existing stereocenters, bidentate phosphine (B1218219) ligands like BINAP have been used to form coupled products without loss of enantioselectivity. libretexts.org More advanced strategies involve exploiting non-covalent interactions between the ligand and the substrate. thieme-connect.de Ionic interactions, for instance, can play a critical role in transmitting chirality from the catalyst to the substrate. thieme-connect.de By engineering ligands with specific functionalities, it is possible to favor one diastereomeric transition state over another through attractive forces, leading to high levels of enantioselectivity. The choice of ligand can have a profound impact on the reaction's stereoselectivity, as different ligand scaffolds will create distinct steric and electronic environments around the metal. thieme-connect.denih.gov

Below is a representative data table illustrating how ligand choice can influence enantioselectivity in a hypothetical asymmetric coupling reaction.

Table 1: Influence of Chiral Ligands on Enantioselectivity

Entry Chiral Ligand Solvent Temp (°C) Yield (%) Enantiomeric Excess (ee, %)
1 (R)-BINAP Toluene (B28343) 80 92 85
2 (S)-Phos Dioxane 60 88 91
3 (R,R)-DIOP THF 70 75 68

Palladium-Catalyzed C-N Bond Forming Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides or triflates, such as this compound. chemeurope.comwikipedia.org The reaction is highly sensitive to the catalyst system, including the ligands and the base employed. acs.org Mechanistic studies have been vital in the evolution of highly efficient catalyst systems for this transformation. wikipedia.org

In the Buchwald-Hartwig amination, a strong, non-nucleophilic base is required. chemeurope.com While initially thought to simply act as a stoichiometric reagent to deprotonate the amine and neutralize the resulting triflic acid, the base plays a more intimate role in the catalytic cycle. The generally accepted mechanism involves the oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine. chemeurope.comyoutube.com

The crucial role of the base is to facilitate the deprotonation of the coordinated amine, forming a palladium-amido complex. youtube.com This deprotonation step is critical as the resulting amido ligand is a much stronger electron donor, which significantly promotes the final, C-N bond-forming reductive elimination step to yield the arylamine product and regenerate the Pd(0) catalyst. acs.org The use of soluble organic amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), has been shown to be effective, particularly in microwave-assisted reactions, leading to excellent yields in short reaction times. mit.eduacs.org

The structure of the palladium catalyst, particularly the phosphine or N-heterocyclic carbene (NHC) ligand, is paramount to the success of C-N bond formation with aryl triflates. organic-chemistry.org Early catalyst systems using traditional ligands like tri(o-tolyl)phosphine were found to be ineffective for the amination of aryl triflates. acs.org The development of new generations of ligands was necessary to achieve high reactivity.

The key advances came with the introduction of bulky and electron-rich ligands. nih.govacs.org

Bidentate Phosphines: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (DPPF) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) were among the first to reliably catalyze the amination of aryl triflates. wikipedia.orgacs.orgcapes.gov.br It is believed that their bidentate nature prevents the formation of inactive palladium dimer species and promotes the catalytic cycle. wikipedia.org

Bulky Monodentate Ligands: A major breakthrough was the development of sterically hindered, electron-rich biaryl phosphine ligands (Buchwald ligands). acs.orgnih.gov These ligands, such as 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), are highly effective due to a combination of steric and electronic properties that accelerate both the initial oxidative addition of the aryl triflate and the final reductive elimination from the palladium-amido intermediate. acs.org The steric bulk is thought to promote the formation of monoligated, highly reactive L-Pd(0) species.

The choice of ligand directly influences the scope and efficiency of the reaction, with modern catalyst systems enabling the coupling of a wide array of amines and aryl triflates under mild conditions. acs.org

The following table compares the efficacy of different ligand types in the Buchwald-Hartwig amination of aryl triflates.

Table 2: Comparison of Ligand Systems for the Amination of Aryl Triflates

Entry Aryl Triflate Amine Ligand Base Yield (%) Reference
1 4-tert-Butylphenyl triflate Morpholine P(o-tolyl)₃ NaOtBu <5 acs.org
2 This compound Dibenzylamine DPPF NaOtBu 81 acs.org
3 This compound Aniline BINAP Cs₂CO₃ 82 capes.gov.br

Copper-Catalyzed Processes via Borrowing Hydrogen Mechanism

The "borrowing hydrogen" (BH) methodology represents an efficient and atom-economical approach for the formation of carbon-carbon and carbon-nitrogen bonds. In this context, copper catalysts, particularly those involving the trifluoromethanesulfonate (triflate or OTf) anion, have demonstrated significant utility. A notable example is the synthesis of diarylamines from p-toluene sulfonamides and benzhydrol derivatives. This reaction is effectively catalyzed by a copper(II) triflate-bisphosphine complex, specifically dppe-Cu(OTf)₂.

The proposed mechanism for this transformation follows the classic BH pathway, which can be broken down into three main stages:

Oxidation: The catalyst, in the presence of the copper(II) triflate complex, facilitates the oxidation of the starting alcohol (benzhydrol derivative) to the corresponding ketone (benzophenone). This "borrows" hydrogen from the alcohol, generating a copper hydride species.

Condensation: The newly formed, more electrophilic ketone then reacts with the amine (p-toluene sulfonamide) to form an imine intermediate, releasing a molecule of water.

Reduction: The copper hydride species, generated in the initial oxidation step, then reduces the imine intermediate to the final diarylamine product. In this final step, the "borrowed" hydrogen is returned, and the copper catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Mechanisms of Electrophilic Substitution and Cyclization

The triflate group is an exceptional leaving group, a property that is central to its role in facilitating electrophilic substitution and cyclization reactions. When attached to an aryl or vinyl group, the triflate can be displaced by a nucleophile or participate in metal-catalyzed cross-coupling reactions. However, the triflate anion itself can also play a direct role in the mechanisms of cyclization.

In certain silver-catalyzed reactions, such as the domino hydroarylation/cycloisomerization of 2-alkynylquinoline-3-carbaldehydes, a silver trifluoromethanesulfonate catalyst is employed. nih.gov The reaction mechanism is thought to involve the activation of the alkyne moiety by the silver(I) cation, rendering it susceptible to nucleophilic attack. This initial electrophilic activation can trigger a cascade of cyclization and rearrangement steps.

The general scheme for such cyclizations often involves:

Coordination of a Lewis acidic metal (like Ag⁺) to an unsaturated bond (alkyne or allene).

Intramolecular nucleophilic attack from another part of the molecule onto the activated unsaturated bond.

Formation of a carbocationic intermediate which can be stabilized or trapped.

Rearrangement or final bond formation to yield the cyclic product.

The triflate anion's role can be multifaceted: as a non-coordinating anion that allows for high Lewis acidity of the metal catalyst, or as a nucleophile that terminates a reaction sequence by capturing a cationic intermediate.

Insights into Glycosylation Mechanisms Promoted by p-Tolyl Sulfenyl Trifluoromethanesulfonate

p-Tolylsulfenyl trifluoromethanesulfonate (p-TolSOTf) has emerged as a highly effective promoter for O-glycosylation reactions, particularly with p-tolyl thioriboside donors. nih.gov This reagent is typically generated in situ from p-tolylsulfenyl bromide (p-TolSBr) and silver trifluoromethanesulfonate (AgOTf). Despite its short half-life, p-TolSOTf promotes rapid and high-yielding glycosylations under mild conditions. nih.gov

The proposed mechanism for glycosylation promoted by p-TolSOTf begins with the activation of the thioglycoside donor. The key mechanistic steps are as follows:

Formation of a Ribosyl Carbenium Ion: p-TolSOTf activates the thioriboside, leading to the departure of the p-tolylthio group and the formation of a ribosyl carbenium ion. nih.gov

Ion Pair Stabilization: This highly reactive carbenium ion is immediately stabilized by the triflate anion, forming an intimate ion pair. nih.gov

Influence of Neighboring Groups: The stereochemical outcome of the glycosylation is significantly influenced by the nature of the substituent at the C2 position of the glycosyl donor.

When a 2-O-acyl group is present, it can participate in anchimeric assistance. The acyl group is believed to form a pseudo five-membered ring that shields one face of the ribosyl carbenium ion, leading to the exclusive formation of the β-glycoside product. nih.gov

In the absence of a participating group at C2 (e.g., with an ether protecting group), a mixture of α and β anomers is typically obtained, with the α-product often predominating. nih.gov

Anchimeric Assistance from C3: There is also evidence to suggest that a 3-O-acyl group can provide anchimeric assistance, forming a pseudo six-membered ring intermediate. The 3-O-benzoyl group appears to be more effective in this role than the 3-O-acetyl group, leading to a higher β-selectivity. nih.gov

The versatility of this method is demonstrated by its tolerance of a wide range of functional groups, including alkynes, alkenes, and various common protecting groups, making it a valuable tool in complex oligosaccharide synthesis. nih.gov

Table 1: Influence of C2-Substituent on Stereoselectivity in p-TolSOTf Promoted Ribosylation

C2-Substituent on Donor Glycosylation Product(s) Predominant Stereoisomer
O-Acyl (e.g., Benzoyl) β-glycoside β
O-Alkyl (e.g., Benzyl) α/β mixture α

This table provides an interactive summary of how different functional groups at the C2 position of the thioriboside donor influence the stereochemical outcome of the glycosylation reaction.

Reaction Mechanism of Silver/Acid Co-Catalyzed Cyclizations

The combination of a silver salt and a Brønsted acid can create a powerful catalytic system for various organic transformations, including the cyclization of 2-alkynylbenzoates to form 3-substituted isocoumarins. A notable example is the use of silver triflate (AgOTf) in conjunction with p-toluenesulfonic acid (p-TSA) as a co-catalyst. This dual catalytic system operates under mild conditions with low catalyst loading and provides the desired cyclized products with high regioselectivity and in good to excellent yields.

The proposed reaction mechanism for this transformation involves several key steps:

Alkyne Activation: The silver(I) cation from AgOTf acts as a potent π-acid, coordinating to the alkyne moiety of the 2-alkynylbenzoate substrate. This coordination enhances the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack.

Intramolecular Cyclization: The carbonyl oxygen of the ester group acts as an internal nucleophile, attacking the activated alkyne in an endo-dig fashion. This cyclization step leads to the formation of a vinyl silver intermediate.

Protodemetalation: The Brønsted acid, p-TSA, then plays a crucial role in the protodemetalation of the vinyl silver species. This step regenerates the silver catalyst and forms the final isocoumarin (B1212949) product.

Catalyst Regeneration: Both the silver and the acid catalysts are regenerated at the end of the cycle, allowing them to participate in further transformations.

Isotope-labeling studies and NMR experiments have provided support for this proposed mechanism. The synergy between the soft Lewis acidity of the silver cation and the Brønsted acidity of p-TSA is essential for the high efficiency of the reaction.

Role of the Trifluoromethanesulfonate Anion in Reaction Mechanisms

The trifluoromethanesulfonate (triflate, TfO⁻) anion is widely recognized as an excellent leaving group due to the high acidity of its conjugate acid, triflic acid. nih.gov This property is fundamental to the reactivity of alkyl and aryl triflates in nucleophilic substitution and cross-coupling reactions. However, a deeper look into various reaction mechanisms reveals that the role of the triflate anion is more nuanced and can extend beyond that of a simple spectator or leaving group. nih.gov

Nucleophilic Character: Although generally considered a very weak nucleophile, the triflate anion can act as a nucleophile under certain conditions, particularly in the absence of more potent nucleophiles and in the presence of highly electrophilic species. nih.gov It can participate in substitution reactions to form alkyl triflates, and it can trap carbocationic intermediates generated during rearrangements or cyclizations. nih.gov For instance, in some Lewis acid-catalyzed reactions, the transfer of a silyl (B83357) group can be mediated by the triflate anion, which acts as a nucleophilic shuttle. nih.gov

Coordinating Anion and Counter-ion Effects: In metal-catalyzed reactions, the triflate anion often serves as a weakly coordinating counter-ion. Its low coordinating ability enhances the Lewis acidity of the metal center, which is often crucial for catalytic activity. However, its coordination to the metal cannot be entirely disregarded and can influence the stereochemical course of a reaction.

Role in Stabilizing Intermediates: The triflate anion plays a significant role in stabilizing cationic intermediates. As seen in glycosylation reactions, it can form an intimate ion pair with a transient oxocarbenium ion, influencing the stereochemical outcome of the subsequent nucleophilic attack. nih.gov This stabilization can prevent undesired side reactions and guide the reaction toward a specific pathway.

Catalytic Nucleophile: There is growing evidence to suggest that the triflate anion can act as a catalytic nucleophile in some processes. nih.gov In these cases, it may attack an electrophile to form a covalent triflate intermediate, which is then displaced by the final nucleophile. This pathway can be hidden because the organic triflate intermediate is highly reactive and not easily observed. nih.gov This catalytic role highlights the potential for the triflate anion to be an active participant in the catalytic cycle, rather than just a counter-ion.

The multifaceted nature of the trifluoromethanesulfonate anion—acting as a leaving group, a weak nucleophile, a coordinating ligand, and a stabilizer of intermediates—makes it a versatile component in a wide array of organic reactions.

Applications of P Tolyl Trifluoromethanesulfonate in Diverse Catalytic Reactions

Carbon-Carbon (C-C) Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic synthesis. p-Tolyl triflate has proven to be an effective coupling partner in several palladium- and nickel-catalyzed, as well as metal-free, C-C bond-forming reactions.

Enantioselective α-Arylation of Ketone Enolates

The asymmetric α-arylation of ketones is a powerful method for synthesizing chiral α-aryl ketones, which are important structural motifs in many biologically active compounds. The use of p-tolyl triflate in these reactions has been instrumental in expanding the scope and enhancing the enantioselectivity of this transformation. nih.govberkeley.edu

Research has demonstrated that palladium and nickel catalysts, when combined with specific chiral ligands, can effectively catalyze the enantioselective arylation of ketone enolates using aryl triflates like p-tolyl triflate. nih.govberkeley.edu The combination of p-tolyl triflate as the reactant and a palladium catalyst with the difluorphos (B3069624) ligand, a derivative of segphos, has been shown to be particularly effective for electron-neutral arylations. nih.gov For instance, the reaction of p-tolyl triflate with certain ketone enolates can achieve high levels of enantioselectivity. berkeley.edu Faster reaction rates associated with aryl triflates compared to aryl bromides permit the use of lower reaction temperatures, which in turn improves the enantiomeric excess (ee) of the product. berkeley.edu

For the arylation of ketones with electron-poor aryl triflates, nickel catalysts often provide better results. nih.gov Studies have shown that the choice of ligand is critical, with ligands having biaryl backbones with smaller dihedral angles leading to higher enantioselectivity. berkeley.edu

Enantioselective α-Arylation of Ketones with p-Tolyl Triflate
Ketone SubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
2-Methyl-1-tetralonePd(dba)₂ / (R)-Difluorphos78% berkeley.edu
2-Methyl-1-indanonePd(dba)₂ / (R)-DifluorphosHigh (Specific value not detailed in snippet) nih.govberkeley.edu

Palladium-Catalyzed Cross-Coupling with Nitroalkanes for Ketone Synthesis

A practical method for the synthesis of ketones involves the palladium-catalyzed cross-coupling of phenol (B47542) derivatives, such as p-tolyl triflate, with nitroalkanes, followed by a Nef-type reaction. researchgate.net This protocol utilizes readily available nitroalkanes as alkyl nucleophiles that couple with the aryl triflate under basic conditions. researchgate.net The resulting α-arylated nitroalkane is then converted to the corresponding ketone. The reaction is compatible with substrates bearing both electron-donating and electron-withdrawing groups, affording the α-arylated nitroalkane intermediates in yields ranging from 50% to 90%. researchgate.net This method tolerates a variety of functional groups, including halides, amines, esters, and ethers. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions of Aryl Triflates

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for C-C bond formation. p-Tolyl triflate is an excellent electrophile for this reaction, readily coupling with a wide range of organoboron reagents. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base.

This methodology has been successfully applied to couple p-tolyl triflate with various aryl and vinyl boronic acids or their derivatives. For example, the coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates proceeds in good to excellent yields using Pd(PPh₃)₄ as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base in dioxane. This highlights the utility of aryl triflates in synthesizing complex heterocyclic structures.

Suzuki-Miyaura Coupling of p-Tolyl Triflate Analogs
Aryl TriflateBoron ReagentCatalystBaseYieldReference
3-Pyridyl triflateAlkenyl pinacol boronatePd(PPh₃)₄K₃PO₄Good to Excellent(General reaction described)
Generic Aryl TriflatePotassium AlkyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃75%(General reaction described)

Coupling Reactions with Organotin Reagents

The Stille reaction, which involves the palladium-catalyzed coupling of an organotin compound with an organic electrophile, is another important C-C bond-forming reaction where p-tolyl triflate can be utilized. Aryl triflates are effective electrophiles in this transformation. The general mechanism involves the oxidative addition of the aryl triflate to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product.

While specific examples detailing p-tolyl triflate in Stille couplings are not extensively documented in the provided search results, the reaction is broadly applicable to aryl triflates. The coupling of various aryl triflates with organostannanes like vinyltributyltin has been studied, confirming the viability of this class of electrophiles. The reaction conditions can be influenced by additives; for example, the presence of lithium chloride can accelerate the rate-determining oxidative addition step in certain solvent systems.

Metal-Free C(sp³)-C(sp²) Couplings via Sulfonium (B1226848) Salts

A notable application of p-tolyl triflate is in the synthesis of alkyldiarylsulfonium salts, which can then participate in metal-free carbon-carbon bond-forming reactions. In this approach, an active sulfonium species is generated from the activation of a diarylsulfoxide, which then reacts with an alkyl nucleophile. The resulting sulfonium salts can be used for metal-free C(sp³)-C(sp²) couplings through the generation of oxyallyl cation intermediates under mild conditions. This strategy represents an umpolung approach, where the typical polarity of the alkyl component is reversed.

Carbon-Nitrogen (C-N) Bond Forming Reactions

The formation of carbon-nitrogen bonds is critical for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. p-Tolyl triflate serves as a competent electrophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds by coupling amines with aryl electrophiles. The use of aryl triflates like p-tolyl triflate is advantageous due to their high reactivity, often allowing for milder reaction conditions compared to aryl halides.

The Buchwald-Hartwig amination using p-tolyl triflate is compatible with a wide range of primary and secondary amines. The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle.

Furthermore, an efficient one-pot method for synthesizing unsymmetrical ureas has been developed through the palladium-catalyzed cross-coupling of aryl triflates with sodium cyanate. nih.gov This reaction proceeds via an aryl isocyanate intermediate, which is then trapped in situ by an amine. nih.gov This method avoids the use of hazardous reagents like phosgene (B1210022) and is tolerant of a wide array of functional groups. nih.govorganic-chemistry.org

C-N Coupling Reactions using Aryl Triflates
Reaction TypeCoupling PartnerCatalyst System (Example)Key FeaturesReference
Buchwald-Hartwig AminationPrimary/Secondary AminesPd₂(dba)₃ / Bulky Phosphine LigandForms C(aryl)-N bonds; broad amine scope.(General reaction described)
Urea SynthesisSodium Cyanate, then AminePd₂(dba)₃ / L1 LigandOne-pot synthesis of unsymmetrical ureas. nih.gov

Synthesis of Diarylamines

The synthesis of diarylamines, a crucial structural motif in pharmaceuticals and materials science, has been significantly advanced through the use of palladium-catalyzed amination reactions, often referred to as Buchwald-Hartwig amination. In this context, p-tolyl trifluoromethanesulfonate (B1224126) serves as an excellent electrophilic partner, enabling the formation of a carbon-nitrogen bond with a primary or secondary amine.

Research has demonstrated that the combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), with a suitable phosphine ligand is crucial for the efficient coupling of p-tolyl triflate with anilines and other amines. berkeley.eduacs.orgnih.govorganic-chemistry.org Commonly employed ligands include 1,1'-bis(diphenylphosphino)ferrocene (DPPF), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and bulky, electron-rich biaryl phosphine ligands like XPhos. berkeley.eduorganic-chemistry.org

A critical factor in these reactions is the choice of base, with sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) being frequently used. acs.orgorganic-chemistry.org The slow addition of the aryl triflate has been shown to be important in some cases to prevent undesired side reactions, such as the cleavage of the triflate group to form the corresponding phenol. berkeley.edu The reaction conditions are generally mild, and the methodology is tolerant of a wide range of functional groups on both the amine and the aryl triflate, making it a versatile and widely adopted method for the synthesis of diarylamines. organic-chemistry.orgresearchgate.net

Table 1: Palladium-Catalyzed Synthesis of Diarylamines using p-Tolyl Triflate

AmineCatalyst SystemBaseSolventYield (%)
AnilinePd₂(dba)₃ / XPhosK₃PO₄THFExcellent
DimethylaminePd₂(dba)₃ / XPhosK₃PO₄THFExcellent
PiperidinePd(OAc)₂ / BINAPNaOtBuToluene (B28343)Good
MorpholinePd₂(dba)₃ / DPPFNaOtBuTolueneHigh

This table presents a summary of typical reaction conditions and outcomes for the synthesis of diarylamines from p-tolyl triflate. The term "Excellent" and "High" yields are as reported in the cited literature, which are generally above 80-90%. nih.govorganic-chemistry.org

Intramolecular and Intermolecular Amination Reactions

Beyond the synthesis of diarylamines, p-tolyl trifluoromethanesulfonate is a valuable substrate for both intramolecular and intermolecular amination reactions, providing access to a diverse array of nitrogen-containing heterocyclic and acyclic compounds.

Intermolecular Amination: The intermolecular coupling of p-tolyl triflate with various amines follows the principles of the Buchwald-Hartwig amination described above. This reaction is not limited to anilines and can be extended to a wide range of primary and secondary amines, including aliphatic amines. acs.org The choice of the palladium catalyst and ligand system is critical for achieving high yields and good functional group tolerance. For instance, palladium complexes with bulky, electron-rich phosphine ligands have been found to be particularly effective for the amination of aryl triflates with a broad spectrum of amines. acs.org

Intramolecular Amination: Intramolecular palladium-catalyzed amination of substrates containing both an aryl triflate and an amine moiety is a powerful strategy for the synthesis of nitrogen-containing heterocycles. A notable application is the synthesis of oxindoles from N-(2-halophenyl)amides, where the aryl triflate can be used in place of an aryl halide. acs.orgberkeley.edu The reaction proceeds via an intramolecular C-N bond formation, catalyzed by a palladium complex, typically generated in situ from a palladium source and a phosphine ligand like BINAP. acs.orgberkeley.edu These reactions often utilize a base such as an alkoxide to facilitate the deprotonation of the amide. acs.org The efficiency of the cyclization can be influenced by the solvent, with dioxane sometimes providing better results than THF. acs.org This methodology provides a direct route to valuable heterocyclic structures that are prevalent in medicinal chemistry.

Table 2: Examples of Palladium-Catalyzed Amination Reactions with Aryl Triflates

Reaction TypeSubstrate ExampleCatalyst SystemBaseProduct Type
Intermolecularp-Tolyl triflate and MorpholinePd₂(dba)₃ / XPhosK₃PO₄N-(p-tolyl)morpholine
Intermolecularp-Tolyl triflate and BenzylaminePd(OAc)₂ / BINAPNaOtBuN-Benzyl-4-methylaniline
IntramolecularN-(2-Triflyloxyphenyl)acetamidePd(dba)₂ / BINAPNaOtBu1-Acetylindolin-2-one (an oxindole (B195798) derivative)

This table illustrates the versatility of palladium-catalyzed amination of aryl triflates in both intermolecular and intramolecular settings. The product yields for these types of reactions are generally reported as good to excellent in the referenced literature. acs.orgnih.govorganic-chemistry.orgacs.org

Carbon-Phosphorus (C-P) Bond Forming Reactions

The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation in organophosphorus chemistry, providing access to a wide array of compounds with applications in catalysis, materials science, and medicinal chemistry. While palladium-catalyzed cross-coupling reactions are a mainstay for C-P bond formation, the use of this compound in this context has been explored, particularly with nickel catalysis.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems for the formation of C-P bonds. nih.gov Research has shown that nickel complexes can effectively catalyze the coupling of aryl electrophiles with phosphorus nucleophiles. nih.gov While direct examples specifically detailing the use of this compound in nickel-catalyzed C-P bond formation are not extensively documented in the readily available literature, the principles of nickel catalysis suggest its potential as a suitable substrate. Nickel catalysts have been successfully employed in the cross-coupling of various aryl electrophiles, and the high reactivity of the triflate leaving group makes p-tolyl triflate a plausible candidate for such transformations. Further research in this specific area would be beneficial to fully elucidate the scope and utility of this compound in nickel-catalyzed C-P bond forming reactions.

Electrophilic Cyclization Reactions

Electrophilic cyclization reactions are a powerful tool for the construction of carbo- and heterocyclic ring systems. In this context, the activation of an unsaturated system, such as an alkyne, by an electrophile initiates a cyclization cascade. While various electrophiles have been employed for this purpose, the involvement of triflate-based reagents is noteworthy.

One relevant example is the use of triflic anhydride-activated sulfoxides to induce the electrophilic cyclization of aryl-tethered internal alkynes. nih.gov In this process, the highly electrophilic species generated from the reaction of a sulfoxide (B87167) with triflic anhydride (B1165640) initiates the cyclization. Although this does not directly involve this compound as the primary reagent, it highlights the role of the triflate group in generating a potent electrophile capable of triggering the desired transformation. The potential for this compound to act as a catalyst or promoter in similar electrophilic cyclization reactions, perhaps by generating a transient electrophilic species in situ, remains an area for further investigation. The electrophilic nature of the sulfur atom in this compound could, under specific conditions, allow it to activate a π-system and initiate cyclization.

O-Glycosylation Reactions

The synthesis of oligosaccharides and glycoconjugates relies heavily on efficient and stereoselective O-glycosylation reactions. In this field, the activation of a glycosyl donor to form a reactive intermediate is a key step. A notable development in this area is the use of p-tolylsulfenyl trifluoromethanesulfonate (p-TolSOTf) as a highly effective promoter for O-ribosylations using p-tolyl thioriboside donors. nih.gov

This method has been shown to be remarkably efficient, with reactions often completing within minutes to provide the desired glycosylated products in good yields and with reliable stereoselectivity. nih.gov The p-TolSOTf promoter is typically generated in situ from p-toluenesulfenyl bromide and silver trifluoromethanesulfonate. nih.gov The mechanism is believed to involve the formation of a ribosyl carbenium ion, which is stabilized by the triflate counterion before reacting with the alcohol acceptor. nih.gov

A significant advantage of this methodology is its broad functional group tolerance, allowing for the glycosylation of substrates containing alkynes, alkenes, and various common protecting groups. nih.gov This makes the p-TolSOTf promoted O-glycosylation a valuable tool for the synthesis of complex molecules, including the generation of ribosamino-uridine libraries in solution or on a solid support. nih.gov

Table 3: O-Ribosylation of Alcohols with p-Tolyl Thioribosides Promoted by p-TolSOTf

Glycosyl DonorAlcohol AcceptorReaction Timeα/β SelectivityYield (%)
p-Tolyl 2,3,5-tri-O-benzoyl-β-D-ribofuranosidePropargyl alcohol15 minβ-selective~95%
p-Tolyl 2,3-O-isopropylidene-5-O-benzoyl-β-D-ribofuranoside2-Phenylethanol5 min1:1.1~88%
p-Tolyl 2,3,5-tri-O-benzyl-β-D-ribofuranosideMethanol (B129727)10 min6.6:1~92%

This table summarizes the results of O-ribosylation reactions promoted by p-TolSOTf, demonstrating the efficiency and selectivity of this method as reported in the literature. nih.gov

Photoinitiated Polymerization Processes

Photoinitiated polymerization is a powerful technique for the formation of polymers with high spatial and temporal control. A key component in this process is a photoacid generator (PAG), a compound that generates a strong acid upon exposure to light. This photogenerated acid then initiates the polymerization of monomers, such as epoxides and vinyl ethers, through a cationic mechanism. tcichemicals.comwikipedia.org

In this context, sulfonium salts have been widely investigated as effective PAGs. tcichemicals.comwikipedia.org Notably, Tri-p-tolylsulfonium trifluoromethanesulfonate is a known ionic photoacid generator. tcichemicals.com Upon irradiation with UV light, this compound undergoes photolysis to generate a Brønsted acid, trifluoromethanesulfonic acid (triflic acid), which is a very strong acid capable of initiating cationic polymerization. tcichemicals.comwikipedia.org

Advanced Research on Synthetic Transformations Enabled by P Tolyl Trifluoromethanesulfonate

Deoxygenation and Aromatization Strategies

p-Tolyl trifluoromethanesulfonate (B1224126) is a key reagent in the deoxygenation of phenols, a transformation of significant importance in organic synthesis for converting phenolic hydroxyl groups into hydrogen atoms. This process typically involves a two-step sequence: the conversion of the phenol (B47542) to its corresponding aryl triflate, followed by a reductive cleavage of the C-O bond. The high reactivity of p-tolyl trifluoromethanesulfonate allows for the efficient formation of the aryl triflate intermediate under mild conditions.

A notable strategy for the deoxygenation of these in situ generated aryl triflates involves a palladium-on-carbon (Pd/C) catalyzed reaction using magnesium metal in methanol (B129727). organic-chemistry.org The addition of ammonium acetate (B1210297) has been found to dramatically enhance the reactivity and reaction rate of this process. organic-chemistry.org This method is environmentally friendly and proceeds under mild, room temperature conditions, making it a practical approach for the synthesis of nonphenolic compounds from readily available phenol derivatives. organic-chemistry.org The proposed mechanism suggests a single electron transfer (SET) from magnesium to the palladium-activated benzene ring, which leads to the formation of an aryl radical intermediate that is subsequently reduced to the arene. organic-chemistry.org

While direct examples of this compound in aromatization of cyclic ketones are not extensively documented in readily available literature, the underlying principle of converting a carbonyl group to a more stable aromatic system often involves the formation of an enol triflate. This intermediate can then undergo subsequent elimination or rearrangement reactions to achieve aromatization.

C-H Activation Methodologies

The field of C-H activation has emerged as a powerful tool for the direct functionalization of ubiquitous carbon-hydrogen bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. In this context, aryl triflates, including this compound, have been identified as suitable coupling partners in palladium-catalyzed direct arylation of heteroaromatics. rsc.org

These reactions proceed via a C-H activation–functionalization pathway, where the choice of catalyst and reaction conditions significantly influences the reaction's success and yield. rsc.org For instance, a combination of palladium acetate (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) with potassium acetate (KOAc) as the base in dimethylformamide (DMF) has been shown to effectively promote the selective 2- or 5-arylation of various heteroaromatics like furan, thiophene, thiazole, and oxazole derivatives. rsc.org The electronic nature of the aryl triflate also plays a crucial role, with electron-rich triflates generally providing more satisfactory results. researchgate.net

While the primary role of this compound in these methodologies is that of an electrophilic coupling partner, research into the direct C-H functionalization of the tolyl group or the utilization of the triflate moiety as a directing group is an ongoing area of interest in synthetic chemistry.

Development of Acylation Protocols

While trifluoromethanesulfonic acid (TfOH) is a well-established and powerful catalyst for Friedel-Crafts acylation reactions, the direct use of this compound in these protocols is less common. researchgate.netrsc.org The high electrophilicity of the sulfur atom in this compound makes it a potent electrophile for nucleophilic substitution reactions rather than a direct acylating agent or a catalyst in the traditional sense. chemimpex.com

However, its role as a precursor to other catalytic systems or its involvement in more complex, multi-step acylation strategies cannot be entirely ruled out and represents an area for potential future research. The development of novel catalytic systems where this compound could act as a precursor to a more active catalytic species remains an intriguing possibility for synthetic chemists.

Application in Fluorination Reactions (as a reagent or precursor)

This compound serves as a crucial precursor in the synthesis of electrophilic fluorinating agents, most notably N-fluoropyridinium triflates. wikipedia.org These reagents are valued for their ability to deliver an electrophilic fluorine atom ("F+") to a variety of nucleophiles. wikipedia.org The synthesis of N-fluoropyridinium triflate involves the reaction of pyridine with a source of electrophilic fluorine in the presence of a triflate source, for which this compound can be utilized.

N-fluoropyridinium triflates are stable, easy-to-handle crystalline solids that offer a tunable system for fluorination. aspirasci.com The reactivity and selectivity of these reagents can be modulated by introducing different substituents on the pyridine ring. aspirasci.com They have been successfully employed in the efficient fluorination of a wide range of substrates, including aromatics, carbanions, enamines, and vinyl esters. aspirasci.com

The following table provides examples of fluorination reactions using N-fluoropyridinium triflate, a reagent derived from precursors like this compound.

SubstrateProductYield (%)Reference
AnisoleFluoroanisoles~50% rsc.org
NaphthaleneFluoronaphthalenesHigher than 50% rsc.org
Diethyl malonate carbanionDiethyl fluoromalonateNot specified aspirasci.com
Various aromaticsFluoroaromaticsNot specified aspirasci.com

The development of such fluorinating agents derived from this compound has significantly expanded the toolbox for the synthesis of organofluorine compounds, which are of great interest in medicinal chemistry and materials science. chemimpex.com

Green Chemistry and Sustainable Approaches in P Tolyl Trifluoromethanesulfonate Chemistry

Development of Environmentally Benign Reaction Conditions

Traditional methods for the synthesis of aryl triflates, including p-tolyl trifluoromethanesulfonate (B1224126), often rely on the use of triflic anhydride (B1165640) in the presence of amine bases, which can lead to product contamination and difficulties in separation. rsc.org To address these drawbacks, research has focused on developing more environmentally friendly reaction protocols.

A significant advancement has been the development of a practical and efficient synthesis of aryl triflates under biphasic aqueous conditions. This method eliminates the need for amine bases and allows for simple product isolation through solvent evaporation after phase separation. rsc.org Notably, good yields can be achieved even without the use of an organic solvent, further enhancing the green credentials of this approach. rsc.org The use of aqueous potassium phosphate (B84403) (K3PO4) has been identified as a particularly effective basic medium for this transformation. rsc.org

Another green approach involves the use of microwave-assisted synthesis. The application of controlled microwave heating has been shown to dramatically reduce reaction times for the synthesis of aryl triflates from phenols using N-phenyltriflimide, with reactions completing in as little as six minutes. rsc.org This method is not sensitive to air or moisture, obviating the need for an inert atmosphere and contributing to a more streamlined and efficient process. rsc.org

Furthermore, the development of novel triflating agents has enabled milder reaction conditions. For instance, the use of 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one with a fluoride (B91410) source allows for the conversion of phenols to aryl triflates at room temperature. acs.org This reagent's insensitivity to air and moisture makes it a highly convenient and practical alternative for synthesis. acs.org

Application of Micellar Catalysis

Micellar catalysis has emerged as a powerful tool in green chemistry, enabling reactions to be carried out in water, thereby reducing the reliance on volatile organic solvents. nih.govresearchgate.net This technique involves the use of surfactants which, above their critical micelle concentration (CMC), form nanosized aggregates called micelles. rsc.orgnih.gov These micelles act as nanoreactors, encapsulating non-polar reactants in their hydrophobic core and facilitating reactions in the aqueous bulk phase. rsc.orgnih.gov

While direct studies on the synthesis of p-tolyl trifluoromethanesulfonate using micellar catalysis are not extensively reported, the principles of this methodology suggest its high potential in this area. The hydrolysis of related compounds, aryltrifluoroacetates, has been successfully studied in micellar media of cetyltrimethylammonium bromide (CTAB) and sodium dodecylsulfate (SDS), demonstrating that micelles can effectively catalyze reactions of aryl esters. researchgate.net The reaction mechanism in the micellar pseudophase was found to be the same as in the aqueous medium, highlighting the predictability and applicability of this technique. researchgate.net

The benefits of micellar catalysis extend to various organic transformations, including palladium-catalyzed cross-coupling reactions, which are common applications for this compound. acs.org The use of "designer" surfactants can further enhance reaction efficiency and catalyst recycling in water. rsc.org The ability to perform reactions at room temperature with low catalyst loadings and simplified work-up procedures makes micellar catalysis an attractive avenue for the sustainable synthesis and application of this compound. nih.gov

Implementation of Flow Chemistry Methodologies

Flow chemistry, utilizing microreactors or continuous flow systems, offers significant advantages for sustainable chemical production. This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety, particularly for highly exothermic or hazardous reactions. rsc.org

The application of flow chemistry has been successfully demonstrated for the synthesis of compounds structurally related to this compound. For instance, a safe and scalable continuous-flow synthesis of diaryliodonium triflates has been developed, allowing for the rapid, gram-scale production of these compounds with residence times as short as a few seconds. rsc.org This highlights the potential for developing a similar efficient and safe process for this compound.

Furthermore, continuous flow processes have been established for the palladium-catalyzed formylation of aryl fluorosulfonates, which are analogous to aryl triflates, using syngas. irjmets.com This method benefits from the precise control of gas-liquid reactions and enhanced safety offered by flow reactors. irjmets.com The development of such continuous processes for reactions involving this compound could lead to more efficient and sustainable manufacturing on an industrial scale. The ability to integrate synthesis and subsequent purification steps in a continuous manner further contributes to the green credentials of flow chemistry.

Utilization of Readily Available Starting Materials

A key aspect of green chemistry is the use of readily available and preferably renewable starting materials. This compound is synthesized from p-cresol (B1678582), a widely available industrial chemical. researchgate.net

Traditionally, p-cresol is obtained from the fractional distillation of coal tar or through synthetic routes such as the sulfonation of toluene (B28343) followed by alkali fusion. researchgate.netnih.gov However, more sustainable methods for p-cresol production are being actively researched and implemented. One promising green alternative is the gas-phase alkylation of phenol (B47542) with methanol (B129727) over solid acid catalysts. researchgate.netrsc.org This method avoids the use of harsh reagents and can exhibit high selectivity towards the desired p-isomer. rsc.org

Coordination Chemistry and Supramolecular Assemblies Involving Trifluoromethanesulfonates

Synthesis and Characterization of Silver(I) Trifluoromethanesulfonate (B1224126) Complexes

Silver(I) trifluoromethanesulfonate (AgOTf) is a common and versatile precursor for the synthesis of various silver(I) complexes. wikipedia.org It is a white, solid compound soluble in water and several organic solvents. wikipedia.orgthomassci.com The synthesis of AgOTf itself can be achieved by reacting trifluoromethanesulfonic acid with silver carbonate or silver(I) oxide. wikipedia.orgprepchem.com

The preparation of silver(I) trifluoromethanesulfonate complexes typically involves the reaction of AgOTf with a specific ligand in a suitable solvent. researchgate.netmarquette.edu The stoichiometry of the reactants, particularly the ligand-to-metal ratio, can be controlled to yield complexes with different coordination numbers and geometries. For instance, reacting AgOTf with one equivalent of a phosphine (B1218219) ligand like triphenylphosphine (B44618) can produce a 1:1 complex, while using two equivalents can lead to a 2:1 complex. researchgate.net

A variety of analytical techniques are employed to characterize these silver(I) triflate complexes. Elemental analysis provides the empirical formula of the synthesized compound. prepchem.comresearchgate.net Spectroscopic methods are crucial for elucidating the structure and bonding within the complexes.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the triflate anion. The S-O stretching frequencies in the IR spectrum can indicate whether the triflate is a free, uncoordinated anion or if it is bound to the silver center. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR, including ¹H, ¹³C, ³¹P, and ¹⁹F NMR, is extensively used to probe the solution-state structure of these complexes. researchgate.netnih.gov Variable-temperature NMR studies can reveal dynamic processes and fluxional behavior in solution. researchgate.netnih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying the cationic species present in solution and confirming the composition of the complex. researchgate.netnih.gov

The following table summarizes the synthesis of several silver(I) trifluoromethanesulfonate complexes and the techniques used for their characterization.

ComplexSynthesis MethodCharacterization TechniquesReference
Ag(pL)Reaction of AgOTf with a heteroditopic ligand (pL) containing pyrazolyl and phosphine groups.IR, NMR (¹H, ¹³C, ³¹P), ESI-MS, X-ray Diffraction nih.gov
Ag(mL)Reaction of AgOTf with a heteroditopic ligand (mL) containing pyrazolyl and phosphine groups.IR, NMR (¹H, ¹³C, ³¹P), ESI-MS, X-ray Diffraction nih.gov
Ag(oL)(PPh₃)Reaction of the polymeric Ag(oL) with triphenylphosphine.IR, NMR (¹H, ¹³C, ³¹P), ESI-MS, X-ray Diffraction nih.gov
[(Ph₃P)₂Ag(I)(SO₃CF₃)]Reaction of AgOTf with two equivalents of triphenylphosphine.³¹P NMR, X-ray Diffraction researchgate.net
[(L)Ag(I)(SO₃CF₃)]Reaction of AgOTf with one equivalent of various phosphine ligands (L).³¹P NMR, X-ray Diffraction researchgate.net

Ligand Coordination Modes and Supramolecular Isomerism

In silver(I) trifluoromethanesulfonate complexes, the triflate anion can be found either as a discrete, non-coordinating counter-ion or directly bonded to the silver ion through one or more of its oxygen atoms. stackexchange.com The coordination mode of the primary ligands also dictates the final supramolecular architecture.

A study involving heteroditopic ligands containing both pyrazolyl and phosphine donor groups illustrates this complexity. nih.gov The positional isomerism of the phenylene spacer (para-, meta-, or ortho-) in the ligand led to different supramolecular structures. nih.gov

The complex with the para-substituted ligand, Ag(pL), formed a cyclic dimeric dication in the solid state. nih.gov

Similarly, the meta-substituted ligand in Ag(mL) also resulted in a cyclic dimeric structure. nih.gov

In contrast, the ortho-substituted ligand in Ag(oL) led to the formation of a coordination polymer. nih.gov

This demonstrates how subtle changes in the ligand structure can direct the assembly of distinct supramolecular isomers, ranging from discrete oligomers to extended polymers. The polymeric structure could be disrupted by adding another ligand, such as triphenylphosphine, which resulted in a monometallic complex where the primary ligand adopted a chelating coordination mode. nih.gov

The following table details the supramolecular isomerism observed in these silver(I) trifluoromethanesulfonate complexes.

ComplexLigand IsomerSupramolecular Structure (Solid State)Coordination Mode of Primary LigandReference
Ag(pL)paraCyclic DimerBridging nih.gov
Ag(mL)metaCyclic DimerBridging nih.gov
Ag(oL)orthoCoordination PolymerBridging nih.gov
Ag(oL)(PPh₃)orthoMonometallicChelating (κ²P,N) nih.gov

Catalytic Activity of Triflate Coordination Complexes

Triflate coordination complexes are not only of structural interest but also exhibit significant catalytic activity in various chemical transformations. The weakly coordinating nature of the triflate anion can leave the metal center more accessible for substrate binding and activation, a desirable feature in catalysis.

Silver(I) trifluoromethanesulfonate complexes have been investigated as catalysts for reactions such as the aziridination of styrene. marquette.edu In these reactions, the silver complex facilitates the transfer of a nitrene group to the olefin. The catalytic activity can be tuned by modifying the ligands attached to the silver center. marquette.edu

Furthermore, triflate complexes of other metals are also catalytically active. For example, aluminum(III) and gallium(III) triflate complexes have been shown to act as recyclable Lewis acidic catalysts. rsc.org Cationic triorganotin(IV) triflate complexes, in combination with a Lewis base, can activate molecular hydrogen and catalyze hydrogenation reactions. nih.gov In this system, the triflate anion was found to be "non-innocent," meaning it actively participates in and influences the catalytic cycle, rather than simply acting as a spectator counter-ion. nih.gov

The catalytic applications of triflate complexes extend to polymerization reactions as well. Cationic platinum(II) triflate complexes bearing diphosphinidenecyclobutene ligands have been used as catalysts for ethylene (B1197577) polymerization. acs.org Similarly, platinum(0) complexes with tris(triorganosilyl)phosphite ligands, which can be generated from triflate precursors, are effective catalysts for the hydrosilylation process used in curing silicone rubber. researchgate.net

Q & A

What are the key physical properties and handling protocols for p-Tolyl trifluoromethanesulfonate in laboratory settings?

Basic
this compound (CAS 29540-83-8) has a boiling point of 115°C at 50 mmHg, a density of 1.342 g/mL at 25°C, and a refractive index (n20/D) of 1.441 . It is classified as a Corrosive Liquid (UN 3265) under transportation regulations, requiring storage in tightly sealed containers away from heat and incompatible substances like bases or oxidizing agents . Handling requires PPE (gloves, goggles, lab coat) and adherence to GHS hazard codes H314 (severe skin/eye damage) and H226 (flammability) . Waste must be segregated and processed by certified waste management services to avoid environmental contamination .

How is this compound synthesized, and what are the critical purity considerations?

Basic
The compound is typically synthesized via esterification of p-cresol with trifluoromethanesulfonic anhydride under anhydrous conditions. Key steps include:

  • Dropwise addition of triflic anhydride to a cooled solution of p-cresol in dichloromethane.
  • Stirring under nitrogen for 12–24 hours at 0–5°C.
  • Purification by vacuum distillation or column chromatography to achieve >98% purity .
    Purity is validated using 1H/13C NMR to confirm absence of unreacted phenol or residual solvents, and HPLC-MS to detect trace byproducts .

What methodological strategies optimize nickel-catalyzed reductive coupling reactions using this compound?

Advanced
In Ni-catalyzed couplings with allylic alcohols (e.g., Scheme 1 in ), optimization involves:

  • Catalyst selection : Ni(0) or Ni(II) precursors with bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) enhance turnover.
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve substrate solubility and stabilize intermediates.
  • Reductant choice : Zinc powder or Mn⁰ provides efficient electron transfer without side reactions.
  • Temperature control : Reactions proceed at 60–80°C; higher temperatures risk decomposition of the triflate .
    Kinetic monitoring via in-situ IR or GC-MS helps identify optimal reaction windows and detect intermediate species .

How can researchers analyze and mitigate side reactions during nucleophilic substitutions with this compound?

Advanced
Common side reactions include hydrolysis of the triflate group or competing elimination pathways . Mitigation strategies:

  • Anhydrous conditions : Use molecular sieves (4Å) or rigorously dried solvents to suppress hydrolysis .
  • Acid scavengers : Additives like 2,6-lutidine neutralize trace protons that promote elimination.
  • Byproduct tracking : Employ 19F NMR to monitor triflate decomposition or LC-QTOF-MS for high-resolution identification of side products .
    For example, in arylations, competing proto-defluorination can be minimized by lowering reaction temperatures to <50°C .

What distinguishes the reactivity of this compound from other aryl triflates in cross-coupling reactions?

Advanced
The electron-donating methyl group on the aryl ring increases the leaving group ability of the triflate compared to electron-deficient analogues (e.g., p-nitrophenyl triflate). This enhances its utility in SNAr reactions and transition-metal-catalyzed couplings . For instance, in Pd-catalyzed Suzuki-Miyaura reactions, this compound exhibits faster oxidative addition rates than phenyl triflate due to reduced steric hindrance . Comparative studies using Hammett σ⁺ values or DFT calculations quantify these electronic effects .

What role does this compound play in gold-catalyzed carbenoid transfer reactions?

Advanced
In Au(I/III) catalysis, the triflate group acts as a non-coordinating counterion , stabilizing cationic intermediates while enabling ligand exchange. For example, (IPr)AuCH(OTf)COR complexes derived from this compound facilitate carbenoid insertions into C–H bonds . Key considerations:

  • Ligand geometry : Bulky NHC ligands (e.g., IPr) prevent undesired dimerization.
  • Solvent polarity : Dichloromethane or toluene optimizes ion-pair dissociation without destabilizing the catalyst .
    Mechanistic studies using deuterium labeling or kinetic isotope effects (KIEs) elucidate the role of the triflate in these pathways .

How do solvent systems influence the stability and reactivity of this compound in ionic liquid media?

Advanced
In ionic liquids like N-Morpholinium trifluoromethanesulfonate, the compound exhibits enhanced thermal stability (up to 200°C) and reduced volatility , making it suitable for high-temperature reactions. The ionic liquid’s low coordinating ability preserves the triflate’s electrophilicity, enabling efficient Friedel-Crafts alkylations . Methodology:

  • Solvent screening : Compare reaction rates in [Bmpyr][OTf] vs. conventional solvents (e.g., DCM).
  • Viscosity effects : High viscosity in ionic liquids may require increased stirring rates to maintain mass transfer .
    Dielectric constant measurements and conductivity assays correlate solvent properties with reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Tolyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
p-Tolyl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.